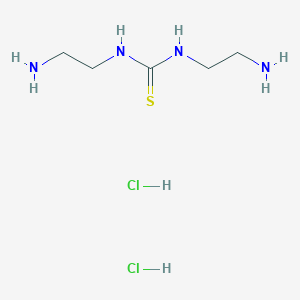
Lopinavir D-Valine Diastereomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lopinavir D-Valine Diastereomer can be synthesized through various methods. One common approach involves the use of reverse phase high performance liquid chromatography (RP-HPLC) for the simultaneous estimation of lopinavir and ritonavir in marketed formulations . Another method involves the preparation of lopinavir-loaded solid lipid nanoparticles using a hot melt emulsion technique, which is optimized using Plackett–Burman and Box–Behnken designs .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid lipid nanoparticles and other advanced techniques helps in enhancing the bioavailability and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .
Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .
Scientific Research Applications
Lopinavir D-Valine Diastereomer has a wide range of scientific research applications. It is primarily used in the treatment of HIV infections due to its ability to inhibit the HIV-1 protease enzyme . Additionally, it has been studied for its potential use in the treatment of COVID-19, either as monotherapy or in combination with interferon . The compound is also used in the formulation of spray-dried liposomes for topical application, which enhances its bioavailability and efficacy .
Mechanism of Action
Lopinavir D-Valine Diastereomer exerts its effects by binding to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV, resulting in the formation of immature, noninfectious viral particles . The compound’s mechanism of action is similar to that of other protease inhibitors, such as ritonavir and nelfinavir .
Comparison with Similar Compounds
Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .
List of Similar Compounds:- Ritonavir
- Nelfinavir
- Saquinavir
- Indinavir
- Amprenavir
This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.
Properties
CAS No. |
1623021-24-8 |
|---|---|
Molecular Formula |
C37H48N4O5 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1 |
InChI Key |
KJHKTHWMRKYKJE-UQJYGFKOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Synonyms |
(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

